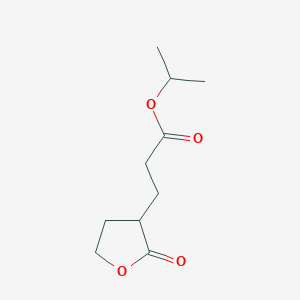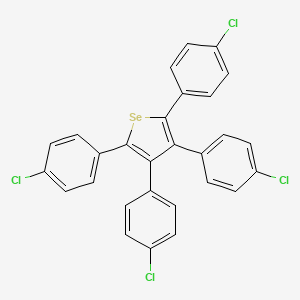
Selenophene, tetrakis(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophene, tetrakis(4-chlorophenyl)- is a derivative of selenophene, an organic compound with the chemical formula C4H4Se. Selenophene is an unsaturated compound containing a five-member ring with four carbon atoms and one selenium atom. It is a selenium analog of furan and thiophene.
Métodos De Preparación
The synthesis of selenophene derivatives typically involves the addition of a selenium-based nucleophile or electrophile to an appropriate acyclic precursor containing a π-system, followed by an intramolecular cyclization . For tetrakis(4-chlorophenyl)-selenophene, specific synthetic routes and reaction conditions may vary, but they generally involve the use of selenium-containing reagents and chlorinated aromatic compounds. Industrial production methods for such compounds often employ scalable and efficient synthetic strategies to ensure high yields and purity .
Análisis De Reacciones Químicas
Selenophene derivatives, including tetrakis(4-chlorophenyl)-selenophene, undergo various types of chemical reactions, such as:
Oxidation: Selenophene can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert nitroselenophenes to aminoselenophenes.
Substitution: Electrophilic substitution reactions are common, with electrophiles tending to attack the carbon positions next to the selenium atom.
Common reagents used in these reactions include selenium dioxide, sodium selenide, and various chlorinated aromatic compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Selenophene, tetrakis(4-chlorophenyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of selenophene, tetrakis(4-chlorophenyl)- involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the chlorinated aromatic groups may enhance the compound’s ability to interact with specific biological targets, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Selenophene, tetrakis(4-chlorophenyl)- can be compared with other similar compounds, such as:
Furan: An oxygen analog of selenophene with a different set of chemical properties and reactivity patterns.
Tellurophene: A tellurium analog of selenophene with unique chemical properties due to the presence of tellurium.
The uniqueness of selenophene, tetrakis(4-chlorophenyl)- lies in its combination of selenium and chlorinated aromatic groups, which confer distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs .
Propiedades
Número CAS |
149180-24-5 |
|---|---|
Fórmula molecular |
C28H16Cl4Se |
Peso molecular |
573.2 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis(4-chlorophenyl)selenophene |
InChI |
InChI=1S/C28H16Cl4Se/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)28(20-7-15-24(32)16-8-20)33-27(25)19-5-13-23(31)14-6-19/h1-16H |
Clave InChI |
QZTFFTLEJBIJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C([Se]C(=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


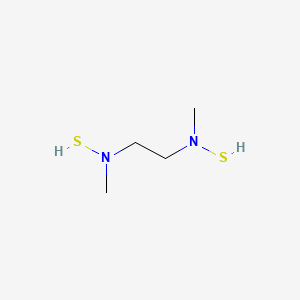
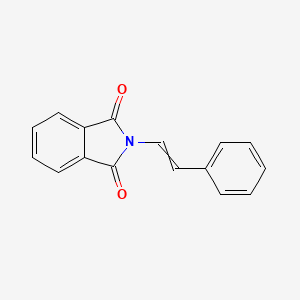
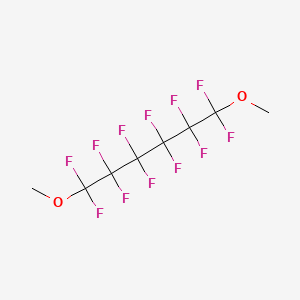
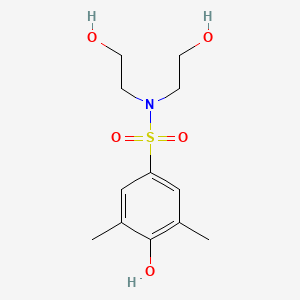
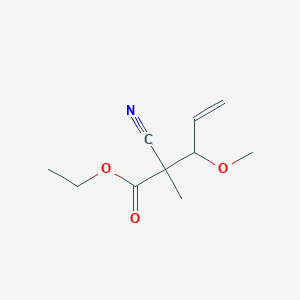
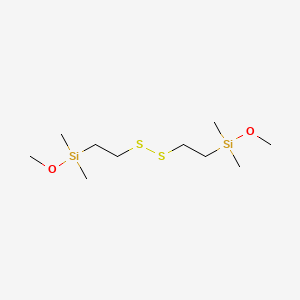
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
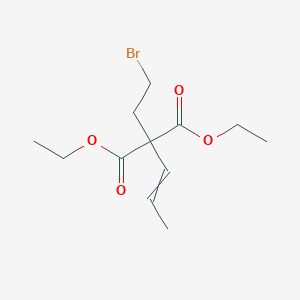
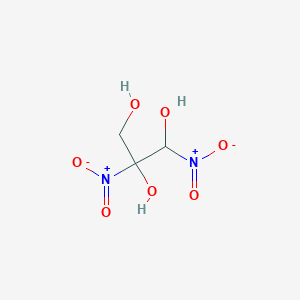
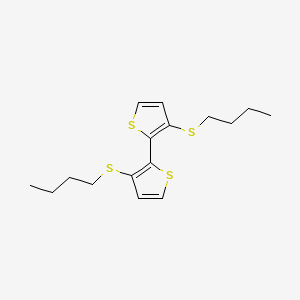
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
